Amarillo alizarina R sal de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

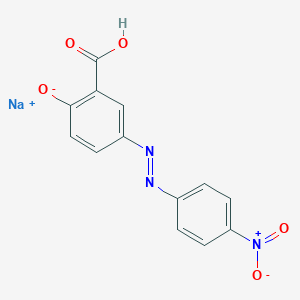

Sodium 5-[(4-nitrophenyl)azo]salicylate is a useful research compound. Its molecular formula is C13H9N3NaO5 and its molecular weight is 310.22 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 5-[(4-nitrophenyl)azo]salicylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 5-[(4-nitrophenyl)azo]salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 5-[(4-nitrophenyl)azo]salicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis del contenido de tinte

La sal sódica de Amarillo alizarina R se usa a menudo en el análisis del contenido de tinte debido a sus distintas propiedades de cambio de color. Cambia de color de amarillo a naranja entre pH 10.1 y 12.1 .

Efectos químicos en sistemas biológicos

El compuesto ha sido estudiado por sus efectos químicos en sistemas biológicos. A menudo se usa en estudios toxicológicos para comprender el impacto de los productos químicos en los organismos vivos .

Síntesis de compuestos novedosos

La sal sódica de Amarillo alizarina R se usa en la síntesis de compuestos novedosos. Por ejemplo, se ha utilizado en una mezcla con nitrato de zinc e imidazo[4,5-f][1,10]fenantrolina para la síntesis de un nuevo compuesto .

Investigación en nanotecnología

En la investigación en nanotecnología, la sal sódica de Amarillo alizarina R se ha utilizado en la producción de nanopartículas de oro .

Procesos de tinción industriales

Debido a su color vibrante, la sal sódica de Amarillo alizarina R se utiliza en varios procesos de tinción industriales. A menudo se utiliza como tinte para telas y otros materiales .

Indicador de pH

La sal sódica de Amarillo alizarina R se usa comúnmente como indicador de pH en varias reacciones químicas. Su capacidad de cambiar de color en función del nivel de pH de la solución la convierte en una herramienta valiosa en muchos experimentos científicos .

Mecanismo De Acción

Target of Action

Alizarin Yellow R Sodium Salt, also known as Mordant Yellow 3R or Sodium 5-[(4-nitrophenyl)azo]salicylate, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .

Mode of Action

The compound works by undergoing a color change in response to changes in the pH of the solution it is in . This color change is due to the presence of the azo group (-N=N-) within the compound, which can accept or donate protons depending on the pH of the environment .

Pharmacokinetics

Like other azo dyes, it is likely to be poorly absorbed in the gastrointestinal tract if ingested, and may undergo enterohepatic recirculation .

Result of Action

The primary result of the action of Alizarin Yellow R Sodium Salt is a visible color change that indicates the pH of the solution it is in . This can be used in a variety of scientific and industrial applications to monitor pH.

Action Environment

The efficacy and stability of Alizarin Yellow R Sodium Salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For example, it is most effective as a pH indicator in a temperature range of 25 °C [77 °F], 100 kPa . The presence of other ions may interfere with its color change, reducing its accuracy as a pH indicator .

Propiedades

Número CAS |

1718-34-9 |

|---|---|

Fórmula molecular |

C13H9N3NaO5 |

Peso molecular |

310.22 g/mol |

Nombre IUPAC |

sodium;2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19); |

Clave InChI |

KNYIGMMYHOOXHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)[N+](=O)[O-].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-].[Na] |

Key on ui other cas no. |

1718-34-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mordant Yellow 3R enable DNA detection in agarose gels?

A1: Mordant Yellow 3R acts as a counterion dye in conjunction with berberine for DNA visualization in agarose gel electrophoresis []. While berberine binds to DNA and fluoresces under UV light, it also exhibits background fluorescence. Mordant Yellow 3R effectively quenches this unwanted background fluorescence, enhancing the signal-to-noise ratio and enabling clearer visualization of DNA bands. This method is particularly advantageous for detecting small amounts of DNA, as demonstrated by its ability to detect as little as 10 ng of a specific cDNA sequence [].

Q2: Beyond its use in DNA staining, are there other applications for Mordant Yellow 3R?

A2: Yes, Mordant Yellow 3R, or Sodium 5-[(4-nitrophenyl)azo]salicylate, can be utilized as a precursor for synthesizing nitrogen-doped nanoporous carbons []. These materials have shown promise in energy storage applications, particularly supercapacitors. The process involves complexing Mordant Yellow 3R with metal ions, followed by carbonization. This method yields nanoporous carbons with high surface areas, desirable for efficient ion transport and charge storage in supercapacitors [].

Q3: Are there analytical methods for determining the concentration of Mordant Yellow 3R in different matrices?

A3: Yes, spectrophotometric methods have been developed for the quantification of compounds that form complexes with Mordant Yellow 3R, also known as Alizarin Yellow R Sodium salt []. This method relies on the formation of a colored complex between the analyte and Mordant Yellow 3R, which can be measured based on its absorbance at a specific wavelength. This approach allows for accurate and sensitive determination of the target compound in pharmaceutical formulations and other matrices [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.